Trihydroxyethylrutin
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Overview
Description
Trihydroxyethylrutin, also known as troxerutin, is a flavonoid derivative of rutin. It is a hydroxyethylated form of rutin, specifically 3’,4’,7-tris(hydroxyethyl)rutin. This compound is known for its vasoprotective properties and is used in various medical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trihydroxyethylrutin is synthesized through the hydroxyethylation of rutin. The process involves the reaction of rutin with ethylene oxide in an alkaline medium. The reaction typically occurs in two steps:
First Step: Dihydroxyethylrutin and this compound are primarily generated.
Industrial Production Methods: In industrial settings, this compound is produced using silica gel column chromatography and semi-preparative liquid chromatography. This method allows for the separation and purification of high-purity this compound from the mother liquor of troxerutin production .
Chemical Reactions Analysis
Types of Reactions: Trihydroxyethylrutin undergoes various chemical reactions, including:
Oxidation: It can inhibit the production of reactive oxygen species (ROS) and protect against oxidative damage.
Reduction: It acts as a weak inhibitor of platelet aggregation, delaying the process in the presence of the flavonoid.
Substitution: The hydroxyethyl groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress, which this compound can mitigate.
Major Products Formed:
Scientific Research Applications
Trihydroxyethylrutin has a wide range of scientific research applications:
Mechanism of Action
Trihydroxyethylrutin exerts its effects through several mechanisms:
Inhibition of ROS Production: It reduces the production of reactive oxygen species, protecting cells from oxidative damage.
ER Stress-Mediated NOD Activation: The compound depresses endoplasmic reticulum stress-mediated NOD activation, providing protective effects.
Up-Regulation of Protective Proteins: It up-regulates the expression of NF-κB p65, iNOS, and COX-2, enhancing the body’s defense against oxidative stress.
Comparison with Similar Compounds
Trihydroxyethylrutin is unique compared to other similar compounds due to its specific hydroxyethylation pattern. Similar compounds include:
Rutin: The parent compound, which lacks the hydroxyethyl groups.
Dihydroxyethylrutin: A partially hydroxyethylated derivative.
Tetrahydroxyethylrutin: An over-hydroxyethylated derivative with different properties.
This compound stands out due to its balanced hydroxyethylation, providing optimal vasoprotective and antioxidant effects .
Properties
IUPAC Name |
2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVFNTXFRYQLRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860002 |
Source
|
Record name | 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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